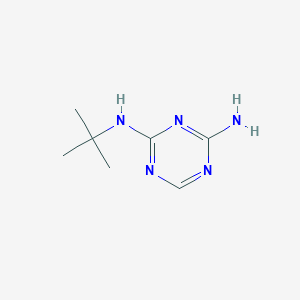

1,3,5-Triazine-2,4-diamine, 6-(1,1-dimethylethyl)-

Description

Properties

CAS No. |

73956-52-2 |

|---|---|

Molecular Formula |

C7H13N5 |

Molecular Weight |

167.21 g/mol |

IUPAC Name |

6-tert-butyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C7H13N5/c1-7(2,3)4-10-5(8)12-6(9)11-4/h1-3H3,(H4,8,9,10,11,12) |

InChI Key |

CYKITXRFQWYADF-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(tert-butylamino)-1,3,5-triazine typically involves the reaction of cyanuric chloride with tert-butylamine and ammonia. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions. The general reaction scheme is as follows:

Cyanuric chloride+tert-butylamine+ammonia→2-Amino-6-(tert-butylamino)-1,3,5-triazine

Industrial Production Methods: In an industrial setting, the production of 2-Amino-6-(tert-butylamino)-1,3,5-triazine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(tert-butylamino)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted triazines.

Scientific Research Applications

2-Amino-6-(tert-butylamino)-1,3,5-triazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of advanced materials such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Amino-6-(tert-butylamino)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Triazines

Environmental and Toxicological Profiles

- Metabolites: LM5 (6-(tert-butylamino)-1,3,5-triazine-2,4-diol) is a terbuthylazine metabolite with hydroxyl groups, increasing water solubility and environmental mobility . The target compound’s amino groups may reduce hydrolysis rates compared to LM3.

- Persistence: Methylthio groups in Irgarol 1051 contribute to bioaccumulation , whereas amino/tert-butylamino substituents might degrade faster under UV or microbial action.

Physicochemical Properties

- Solubility and Stability: Amino groups enhance water solubility, while tert-butyl groups increase hydrophobicity. For example, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (PubChem CID 15466) has moderate solubility due to methoxy and methyl groups .

- Synthetic Feasibility: Substituents like tert-butylamino require specialized alkylation steps, as seen in the synthesis of imidazolyl triazines .

Biological Activity

2-Amino-6-(tert-butylamino)-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The compound features a triazine core, characterized by a six-membered ring containing three nitrogen atoms. Its synthesis typically involves the reaction of cyanuric chloride with tert-butylamine and ammonia in solvents like dichloromethane or acetonitrile under controlled conditions.

Biological Activity Overview

Research indicates that 2-Amino-6-(tert-butylamino)-1,3,5-triazine exhibits various biological activities, including:

- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies reveal that it can induce apoptosis in cancer cells by interfering with specific enzymatic pathways .

- Enzyme Inhibition : It has shown promise as an enzyme inhibitor, potentially targeting enzymes involved in tumorigenesis and other pathological processes .

- Antimicrobial Properties : Some derivatives of triazines have demonstrated efficacy against a range of bacterial strains.

The mechanism of action for 2-Amino-6-(tert-butylamino)-1,3,5-triazine likely involves binding to specific enzymes or receptors, which inhibits their activity. This interaction may disrupt cellular signaling pathways critical for cancer cell survival and proliferation .

Comparative Analysis

A comparison with similar triazine compounds highlights the unique properties of 2-Amino-6-(tert-butylamino)-1,3,5-triazine. The presence of the tert-butylamino group contributes to steric hindrance, influencing its reactivity and binding affinity compared to other triazine derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4,6-dimethyl-1,3,5-triazine | C5H8N4 | Simpler structure; lower molecular weight |

| 2-Amino-4-chloro-6-methoxy-1,3,5-triazine | C5H7ClN4O | Contains chlorine; different reactivity |

| 2-Amino-4-(ethylamino)-6-methoxy-1,3,5-triazine | C8H12N4O | Ethyl substitution; altered solubility |

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activity of 2-Amino-6-(tert-butylamino)-1,3,5-triazine:

- Anticancer Efficacy : A study reported that this compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.91 µM to 4.40 µM depending on the cell type .

- Enzyme Inhibition : The compound was found to inhibit dihydrofolate reductase (DHFR) with an IC50 value as low as 0.002 µM, indicating its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Activity : Derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.